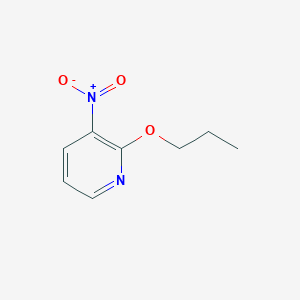

3-Nitro-2-propoxy-pyridine

Description

Properties

Molecular Formula |

C8H10N2O3 |

|---|---|

Molecular Weight |

182.18 g/mol |

IUPAC Name |

3-nitro-2-propoxypyridine |

InChI |

InChI=1S/C8H10N2O3/c1-2-6-13-8-7(10(11)12)4-3-5-9-8/h3-5H,2,6H2,1H3 |

InChI Key |

OUTURKKISSWOQZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC1=C(C=CC=N1)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 3 Nitro 2 Propoxy Pyridine and Analogues

Nitration Strategies for Pyridine (B92270) Ring Functionalization

The nitration of pyridine is a challenging process due to the electron-deficient nature of the aromatic ring. The lone pair of electrons on the nitrogen atom readily protonates in acidic media, forming the pyridinium (B92312) cation, which is significantly deactivated towards electrophilic aromatic substitution. researchgate.net Consequently, direct nitration of pyridine using standard conditions like mixed nitric and sulfuric acid gives very low yields of nitropyridines. researchgate.net

Direct nitration of the pyridine ring is generally inefficient. wikipedia.org To overcome the low reactivity, indirect methods are typically employed.

Indirect Nitration via N-Oxide: One common strategy involves the initial oxidation of pyridine to pyridine N-oxide. wikipedia.org The N-oxide functional group increases the electron density in the ring, particularly at the 2- and 4-positions, and prevents N-protonation. However, this method is more suited for producing 2- or 4-nitropyridines. After nitration, the N-oxide can be deoxygenated, for instance, with zinc dust. wikipedia.org

Indirect Nitration via Halogenated Intermediates: A specific route to 3-nitropyridine (B142982) involves the use of a pre-functionalized pyridine ring. For example, 2,6-dibromopyridine (B144722) can be nitrated, followed by a debromination step to yield 3-nitropyridine. wikipedia.org

Dearomatization-Rearomatization Strategy: A more recent approach for the highly regioselective meta-nitration of pyridines utilizes a dearomatization-rearomatization strategy. This method provides a platform for selective nitration at the 3-position under milder conditions. acs.org

The following table summarizes yields for different nitration approaches.

| Precursor | Nitrating Agent/Method | Product | Yield |

| Pyridine | N₂O₅ followed by NaHSO₃ | 3-Nitropyridine | 77% researchgate.net |

| 2,6-Dibromopyridine | Nitronium tetrafluoroborate (B81430) (NO₂BF₄) | 2,6-Dibromo-3-nitropyridine | Not specified |

| Pyridine | Dearomatization-Rearomatization | 3-Nitropyridine | Good to Excellent acs.org |

A highly effective method for preparing 3-nitropyridine utilizes dinitrogen pentoxide (N₂O₅). researchgate.netntnu.no This process, often referred to as Bakke's procedure, circumvents the issues associated with strong acid conditions. researchgate.net

The reaction proceeds through a distinct mechanism that is not a direct electrophilic aromatic substitution. researchgate.net

Pyridine reacts with dinitrogen pentoxide in an organic solvent (like dichloromethane (B109758) or liquid sulfur dioxide) to form an N-nitropyridinium nitrate (B79036) intermediate. researchgate.netntnu.norsc.org

This intermediate is then treated with an aqueous solution of sodium bisulfite (NaHSO₃) or sulfur dioxide. ntnu.norsc.org

The bisulfite acts as a nucleophile, attacking the N-nitropyridinium salt to form transient dihydropyridine (B1217469) sulfonic acid species. researchgate.netntnu.norsc.org

The final product, 3-nitropyridine, is formed through a rearrangement of these intermediates. ntnu.no

The mechanism for the migration of the nitro group from the nitrogen atom to the 3-position of the ring is proposed to be a acs.orgntnu.no sigmatropic shift. researchgate.netntnu.norsc.org This intramolecular rearrangement avoids the high-energy intermediates associated with conventional electrophilic attack on the deactivated pyridine ring. researchgate.netrsc.org

The position of nitration in substituted pyridine systems is governed by the electronic properties of the existing substituents.

Directing Effects: Electrophilic substitution on the unsubstituted pyridine ring, when forced, occurs preferentially at the 3-position (β-position), which is the most electron-rich carbon. wikipedia.org

Substituent Influence: The presence of electron-donating groups can enhance the reactivity of the pyridine ring towards nitration. youtube.com Conversely, electron-withdrawing groups further deactivate the ring.

Controlled Regioselectivity: In advanced synthetic strategies, substituents can be used to precisely control the regiochemical outcome. For instance, in the chemistry of 3,4-pyridynes, which are highly reactive intermediates, proximal halide or sulfamate (B1201201) groups can influence the site of nucleophilic attack by distorting the triple bond, thereby controlling the final substitution pattern. nih.gov A modern protocol using a dearomatization-rearomatization sequence has demonstrated high regioselectivity for the meta-nitration of a wide range of substituted pyridines, independent of their electronic properties. acs.org

Introduction of the 2-Propoxy Moiety

The 2-propoxy group can be introduced either by nucleophilic substitution on a pre-functionalized nitropyridine or by O-alkylation of a corresponding hydroxypyridine derivative.

The introduction of an alkoxide at the 2-position of a pyridine ring is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction. This reaction is highly effective when the pyridine ring is activated by electron-withdrawing groups, such as a nitro group.

The likely precursor for the synthesis of 3-nitro-2-propoxy-pyridine via this method would be 2-halo-3-nitropyridine (e.g., 2-chloro-3-nitropyridine). The nitro group at the 3-position strongly activates the 2-position towards nucleophilic attack. The reaction would involve treating the 2-halo-3-nitropyridine with sodium propoxide in a suitable solvent.

The general reactivity of 2-halopyridines in SNAr reactions can be influenced by both the nucleophile and the nature of the halogen leaving group. sci-hub.se For reactions with oxygen nucleophiles, the reactivity often follows the order F > Cl > Br > I, consistent with a charge-controlled reaction where the initial attack of the nucleophile is the rate-determining step. sci-hub.se

The following table outlines representative SNAr reactions on halopyridines.

| Substrate | Nucleophile | Solvent | Product | Yield |

| 2-Iodopyridine | Benzyl alcohol | NMP | 2-Benzyloxypyridine | 81% sci-hub.se |

| 2-Iodopyridine | Sodium phenoxide | HMPA | 2-Phenoxypyridine | 84% sci-hub.se |

| 2-Chloropyridine | Sodium phenoxide | HMPA | 2-Phenoxypyridine | 72% sci-hub.se |

An alternative pathway involves the O-alkylation of 2-hydroxy-3-nitropyridine. The substrate exists in a tautomeric equilibrium with its 2-pyridone form. 2-Pyridones are ambident nucleophiles, meaning they can react with electrophiles at either the nitrogen atom (N-alkylation) or the oxygen atom (O-alkylation). researchgate.net The ratio of N- to O-alkylation is sensitive to several factors, including the alkylating agent, the base used for deprotonation, and the solvent. researchgate.net

To achieve selective synthesis of the desired 2-alkoxypyridine, specific O-alkylation methods are necessary.

Catalytic Methods: A regioselective O-alkylation of 2-pyridones has been developed using a trifluoromethanesulfonic acid (TfOH)-catalyzed carbenoid insertion, which demonstrates excellent selectivity (>99:1) for the O-alkylated product under mild, metal-free conditions. rsc.orgnih.gov Palladium-catalyzed reactions have also been employed to achieve regioselective O-alkylation. researchgate.net

Mitsunobu Reaction: The Mitsunobu reaction can be used to alkylate 2-pyridones, and the ratio of N- versus O-alkylation has been found to depend on the nature of substituents on the pyridone ring. researchgate.net

These specialized methods are crucial for overcoming the inherent challenge of controlling the regioselectivity in the alkylation of 2-pyridone systems. researchgate.netnih.gov

Advanced Synthetic Approaches to Substituted Nitropyridines

Modern organic synthesis has seen a shift towards methodologies that offer increased efficiency, complexity, and sustainability. For the synthesis of substituted nitropyridines, including analogues of 3-nitro-2-propoxy-pyridine, advanced approaches such as multi-component reactions, tandem processes, and cascade annulations have emerged as powerful tools.

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer significant advantages in terms of step-economy and molecular diversity. acsgcipr.org While a direct MCR for 3-nitro-2-propoxy-pyridine is not prominently described, the principles of MCRs can be applied to construct the core nitropyridine scaffold.

One notable example is the three-component ring transformation (TCRT) of dinitropyridone with a ketone and an ammonia (B1221849) source to afford nitropyridines. nih.gov This method utilizes 1-methyl-3,5-dinitro-2-pyridone as a synthetic equivalent of unstable nitromalonaldehyde (B3023284). nih.gov The reaction of the dinitropyridone with a ketone in the presence of ammonia can lead to the formation of various substituted nitropyridines. nih.gov Although this specific reaction may not directly yield a 2-propoxy substituted product, it highlights the potential of MCRs in generating diverse nitropyridine libraries.

Tandem processes, which involve the sequential formation of multiple chemical bonds in a single reaction vessel without the isolation of intermediates, also provide an elegant route to substituted pyridines. A copper-catalyzed three-component tandem reaction of 2-aminopyridines, aromatic aldehydes, and nitromethane (B149229) has been developed for the synthesis of 3-nitro-2-arylimidazo[1,2-a]pyridine derivatives. researchgate.net This reaction proceeds under aerobic conditions and tolerates a variety of functional groups. researchgate.net Such strategies could potentially be adapted for the synthesis of other substituted nitropyridines.

The construction of pyridine rings through condensation reactions is a widely used approach, often carried out as MCRs. acsgcipr.org Reactions like the Hantzsch, Guareschi–Thorpe, and Bohlmann–Rahtz pyridine syntheses can be performed as one-pot processes to generate highly functionalized pyridines. acsgcipr.org These reactions are amenable to techniques such as microwave heating to improve reaction times and yields. nih.gov

| Reaction Type | Key Features | Potential Applicability to Nitropyridine Synthesis |

| Three-Component Ring Transformation (TCRT) | Utilizes dinitropyridone as a nitromalonaldehyde equivalent with a ketone and ammonia. nih.gov | Synthesis of various substituted nitropyridines. nih.gov |

| Copper-Catalyzed Tandem Reaction | One-pot synthesis of 3-nitro-2-arylimidazo[1,2-a]pyridines from 2-aminopyridines, aldehydes, and nitromethane. researchgate.net | Potential for adaptation to other nitropyridine derivatives. |

| Condensation/MCR Approaches | Includes Hantzsch, Guareschi–Thorpe, and Bohlmann–Rahtz syntheses for functionalized pyridines. acsgcipr.org | Can be optimized with microwave heating for efficiency. nih.gov |

Cascade reactions, also known as domino reactions, are processes involving two or more bond-forming transformations that take place under the same reaction conditions without the addition of further reagents or catalysts, and in which the subsequent reactions result as a consequence of the functionality formed in the previous step. Annulation reactions involve the formation of a new ring. These strategies are particularly powerful for the rapid construction of complex polycyclic and fused pyridine systems.

A copper-catalyzed three-component cascade annulation reaction has been reported for the synthesis of multisubstituted pyridines from oxime acetates, activated methylene (B1212753) compounds, and aldehydes. organic-chemistry.org This method involves N-O bond cleavage followed by C-C and C-N bond formation in a one-pot process. organic-chemistry.org While not directly producing a nitropyridine, the versatility of this approach suggests that with appropriate starting materials, it could be a viable route to complex pyridine derivatives.

More directly relevant is the direct assembly of functionalized 3-hydroxypyridine (B118123) N-oxides via a cascade nitration/hydroxylative aza-annulation reaction of Morita-Baylis-Hillman (MBH) acetates of propiolaldehydes. nih.gov This innovative one-pot method allows for the direct synthesis of multisubstituted pyridine N-oxides from acyclic precursors. nih.gov

Furthermore, Ru(II)-catalyzed C–H activation and annulation cascades have been developed to construct coumarin-fused benzo[a]quinolizin-4-ones and pyridin-2-ones. rsc.org This approach leads to the formation of complex pentacyclic scaffolds through successive C–H bond activation and [4+2] annulation. rsc.org Acid-triggered cascade cyclizations of enyne biaryl systems have also been shown to provide rapid access to fused polycyclic products, including phenanthrene-fused systems. rsc.org

| Reaction Strategy | Description | Resulting Structures |

| Copper-Catalyzed Cascade Annulation | Three-component reaction of oxime acetates, activated methylene compounds, and aldehydes. organic-chemistry.org | Multisubstituted pyridines. organic-chemistry.org |

| Cascade Nitration/Hydroxylative aza-Annulation | One-pot synthesis from MBH-acetates of propiolaldehydes. nih.gov | Functionalized 3-hydroxypyridine N-oxides. nih.gov |

| Ru(II)-Catalyzed C–H Activation and Annulation | Successive C–H activation/[4+2] annulation of coumarin (B35378) derivatives. rsc.org | Fused benzo[a]quinolizin-4-ones and pyridin-2-ones. rsc.org |

| Acid-Triggered Cascade Cyclization | Cyclization of enyne biaryl systems. rsc.org | Fused polycyclic phenanthrene (B1679779) derivatives. rsc.org |

Reaction Mechanisms and Reactivity of 3 Nitro 2 Propoxy Pyridine

Nucleophilic Aromatic Substitution (SNAr) Mechanisms on Nitropyridine Systems

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for electron-deficient aromatic systems, such as nitropyridines. researchgate.net The presence of the strongly electron-withdrawing nitro group, along with the inherent electron deficiency of the pyridine (B92270) ring, activates the molecule towards attack by nucleophiles. baranlab.org The SNAr mechanism typically proceeds via a two-step addition-elimination pathway, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. wikipedia.orgresearchgate.net

A kinetic study on the closely related compound, 2-methoxy-3-nitropyridine (B1295690), reacting with various secondary amines (morpholine, piperidine, and pyrrolidine) in an aqueous solution, provides significant insight into the SNAr mechanism of 3-Nitro-2-propoxy-pyridine. mdpi.com The study revealed that the reaction follows a bimolecular SNAr mechanism where the initial nucleophilic attack is the rate-determining step. mdpi.com Theoretical calculations (DFT/B3LYP) corroborated these findings, identifying the C-2 carbon, where the alkoxy group is attached, as the most electrophilic center in both 2-methoxy-3-nitropyridine and its 5-nitro isomer. mdpi.com

The regioselectivity of SNAr reactions on substituted nitropyridines is dictated by the electronic activation provided by the nitro group and the nature of the substituents on the ring. The nitro group strongly activates the ortho and para positions to nucleophilic attack through resonance stabilization of the anionic Meisenheimer intermediate. nih.gov In the case of 3-Nitro-2-propoxy-pyridine, the propoxy group is at a position ortho to the nitro group.

Kinetic studies on 2-methoxy-3-nitropyridine have demonstrated that nucleophilic attack occurs exclusively at the C-2 position, leading to the displacement of the methoxy (B1213986) group. mdpi.com This high regioselectivity is attributed to the substantial activation of the C-2 position by the adjacent nitro group at C-3. The propoxy group in 3-Nitro-2-propoxy-pyridine is expected to exhibit similar behavior, directing nucleophilic attack to the C-2 position.

Chemoselectivity in SNAr reactions becomes relevant when multiple potential leaving groups are present. Research on 2-methyl-3,5-dinitropyridine (B14619359) has shown that the 3-nitro group can be selectively substituted by sulfur nucleophiles, even in the presence of another potential leaving group (a second nitro group) at position 5. orientjchem.org This indicates that under certain conditions, the nitro group itself can act as a leaving group. For 3-Nitro-2-propoxy-pyridine, the primary competition for nucleophilic attack would be between the displacement of the propoxy group at C-2 and the potential for attack at other positions on the ring. However, the strong activation at C-2 makes the displacement of the propoxy group the overwhelmingly favored pathway.

| Nucleophile | k (M-1s-1) | βnuc |

|---|---|---|

| Morpholine | Data not specified | 0.52 |

| Piperidine | Data not specified | |

| Pyrrolidine | Data not specified |

The Brønsted-type plots are linear, indicating that the reaction proceeds through an SNAr mechanism in which the first step is rate-determining. mdpi.com

While the alkoxy group is the more common leaving group in SNAr reactions of 2-alkoxy-3-nitropyridines, the displacement of a nitro group is also a documented mechanistic pathway, particularly with certain nucleophiles and substrates. orientjchem.org Studies on other nitroaromatic systems have shown that the nitro group can be displaced by various nucleophiles, and this process is also facilitated by the presence of other electron-withdrawing groups on the aromatic ring. nih.gov

In the context of 3-Nitro-2-propoxy-pyridine, a direct displacement of the nitro group by a nucleophile would be a less common event compared to the displacement of the propoxy group. However, in reactions involving potent nucleophiles or under specific reaction conditions, this pathway could become competitive. The mechanism would still proceed through the formation of a Meisenheimer-like intermediate, where the nucleophile attacks the carbon atom bearing the nitro group. The subsequent departure of the nitrite (B80452) ion (NO₂⁻) would lead to the substituted product. Research on 2-methyl- and 2-styryl-3-nitropyridines has demonstrated that the 3-NO₂ group can be selectively substituted by thiolate anions. orientjchem.org

The reactivity of nitropyridine systems in SNAr reactions is profoundly influenced by both electronic and steric factors.

Steric Factors: Steric hindrance can play a significant role in SNAr reactions by impeding the approach of the nucleophile to the reaction center. In 3-Nitro-2-propoxy-pyridine, the propoxy group, being larger than a methoxy group, will exert some steric hindrance to the incoming nucleophile at the C-2 position. researchgate.net Similarly, the adjacent nitro group at C-3 also contributes to the steric crowding around the C-2 position. ntnu.no However, for many nucleophiles, this steric hindrance is not prohibitive and the electronic activation by the nitro group remains the dominant factor. Studies on related systems have shown that even bulky nucleophiles can participate in SNAr reactions, although the reaction rates may be lower compared to less hindered systems. researchgate.net

Intramolecular Rearrangements and Sigmatropic Shifts

Intramolecular rearrangements, particularly sigmatropic shifts, represent another important facet of the reactivity of nitro-substituted pyridines. These concerted, pericyclic reactions involve the migration of a sigma bond across a pi-electron system. mdpi.com

The formation of 3-nitropyridines through the nitration of pyridine is a classic example that involves a sigmatropic shift of the nitro group. The direct electrophilic nitration of pyridine is generally inefficient. A more effective method involves the reaction of pyridine with dinitrogen pentoxide (N₂O₅), which initially forms an N-nitropyridinium salt. researchgate.netclockss.org This intermediate is then attacked by a nucleophile, such as bisulfite, at the 2- or 4-position to yield an N-nitro-dihydropyridine derivative. researchgate.net

The crucial step in the formation of the 3-nitro product is the subsequent intramolecular rearrangement of the N-nitro-1,2-dihydropyridine intermediate. researchgate.net This rearrangement has been identified as a wuxiapptec.com sigmatropic shift, where the nitro group migrates from the nitrogen atom (position 1) to the C-3 position (position 5) of the dihydropyridine (B1217469) ring system. researchgate.netclockss.org This concerted process involves a cyclic transition state and results in the formation of a 3-nitro-1,2-dihydropyridine, which then eliminates the nucleophile to afford the aromatic 3-nitropyridine (B142982). researchgate.net While this mechanism is well-established for the synthesis of 3-nitropyridine itself, it provides a fundamental framework for understanding potential intramolecular rearrangements in substituted derivatives like 3-Nitro-2-propoxy-pyridine.

The nitration of substituted pyridines can lead to various isomers depending on the directing effects of the substituents and the stability of the intermediates. For a 2-alkoxypyridine, nitration is expected to be directed by the alkoxy group. However, the harsh conditions of traditional nitration can lead to complex product mixtures.

The functionalization of 3-nitropyridines can also involve rearrangement pathways. For instance, the reaction of 3-bromo-4-nitropyridine (B1272033) with amines has been shown to yield an unexpected product resulting from the migration of the nitro group from the 4-position to the 3-position. wuxiapptec.com This suggests that under certain nucleophilic substitution conditions, rearrangements can compete with or follow the initial substitution step. While a similar rearrangement has not been explicitly reported for 3-Nitro-2-propoxy-pyridine, it highlights the potential for dynamic behavior in related systems.

Proton Transfer Dynamics and Tautomerism in Related Nitrogen Heterocycles

The chemical behavior of nitrogen heterocycles is significantly influenced by proton transfer dynamics and the potential for tautomerism. In structures related to 3-Nitro-2-propoxy-pyridine, particularly those with the potential for keto-enol tautomerism, these processes are of fundamental importance. The tautomerism between hydroxy- and oxo-forms, such as the 2-hydroxypyridine (B17775) and 2-pyridone equilibrium, is a well-documented phenomenon that dictates the molecule's structure, aromaticity, and reactivity. wayne.eduwuxibiology.comchemtube3d.com

The position of this equilibrium is highly sensitive to the surrounding environment. wuxibiology.com In the gas phase or in non-polar solvents, the hydroxy tautomer (e.g., 2-hydroxypyridine) is generally favored. Conversely, in polar solvents, the equilibrium shifts to favor the pyridone form, which is better stabilized by intermolecular hydrogen bonding. wuxibiology.comechemi.com Ab initio calculations have been employed to investigate this tautomerism, showing that while 2-pyridone is slightly more stable than 2-hydroxypyridine, 4-hydroxypyridine (B47283) is more stable than 4-pyridone. wayne.edu The presence of water molecules, for instance, can significantly reduce the energy barrier for tautomerization by forming hydrogen-bonded bridges. wuxibiology.com

The nitro group can play a direct role in proton transfer dynamics. Studies on related compounds, such as 2-(2',4'-dinitrobenzyl)pyridine, have revealed a mechanism known as nitro-assisted proton transfer (NAPT). nih.gov In this process, the nitro group mediates the proton transfer, overcoming a high energy barrier that would exist for a direct proton jump. nih.gov Following photoirradiation, a long-lived enamine tautomer is formed, and the aci-nitro tautomer acts as a key intermediate. nih.gov The aci-nitro group, once formed, can rotate with a low energy cost to deliver the proton to the nitrogen acceptor. nih.gov This highlights the functional role of the nitro group in facilitating intramolecular proton transfers, a dynamic that could influence the reactivity of 3-Nitro-2-propoxy-pyridine.

| Solvent | Favored Tautomer | Reason |

|---|---|---|

| Gas Phase | 2-Hydroxypyridine | Intrinsic stability of the aromatic hydroxy form. echemi.com |

| Non-polar (e.g., Cyclohexane) | 2-Hydroxypyridine | Minimal solvent interaction, favoring the less polar tautomer. wuxibiology.com |

| Polar (e.g., Ethanol, Water) | 2-Pyridone | Stabilization through intermolecular hydrogen bonding with the solvent. wuxibiology.comechemi.com |

Role of the Nitro Group as an Activating Group and Leaving Group

The nitro group (–NO₂) is a powerful modulator of reactivity in aromatic systems due to its strong electron-withdrawing nature. nih.gov This property is central to the chemical behavior of 3-Nitro-2-propoxy-pyridine, where the nitro group primarily functions as an activating group for nucleophilic aromatic substitution (SNAr).

Activating Group:

The pyridine ring itself is inherently electron-deficient, making it more susceptible to nucleophilic attack than benzene. uoanbar.edu.iq The addition of a strongly electron-withdrawing nitro group further depletes the electron density of the ring, significantly activating it towards attack by nucleophiles. nih.govwikipedia.orglibretexts.orgkhanacademy.org The activating effect is most pronounced at the ortho and para positions relative to the nitro group, as the negative charge of the intermediate Meisenheimer complex can be effectively delocalized onto the nitro group through resonance. wikipedia.orglibretexts.orgyoutube.com In 3-Nitro-2-propoxy-pyridine, the nitro group at the 3-position strongly activates the 2-, 4-, and 6-positions for nucleophilic attack. This facilitates reactions where a nucleophile displaces a leaving group at these positions. nih.gov

The introduction of a nitro group has proven instrumental in facilitating direct functionalization of pyridone and quinolone frameworks, enabling reactions with a variety of carbon and other nucleophiles. nih.gov This activation allows for addition-elimination reactions that might not otherwise proceed. nih.gov

| Position Relative to Nitro Group | Activation Level | Reason for Activation/Deactivation |

|---|---|---|

| ortho (e.g., C2, C4) | Strongly Activated | Direct resonance stabilization of the negative charge in the Meisenheimer complex. wikipedia.orglibretexts.org |

| para (e.g., C6) | Strongly Activated | Direct resonance stabilization of the negative charge in the Meisenheimer complex. wikipedia.orglibretexts.org |

| meta (e.g., C5) | Weakly Activated/Deactivated | No direct resonance stabilization; effect is primarily inductive. libretexts.org |

Leaving Group:

While less common than its role as an activator, the nitro group can also function as a leaving group in SNAr reactions, being displaced by a nucleophile. nih.govstackexchange.com This typically occurs when the aromatic ring is highly electron-deficient, often activated by other electron-withdrawing groups. stackexchange.com The ability of the nitrite anion (NO₂⁻) to act as a leaving group is facilitated by its relative stability. For example, in methyl 3-nitropyridine-4-carboxylate, the nitro group at the 3-position is displaced by a fluoride (B91410) nucleophile. wikipedia.orgstackexchange.com This type of reaction, known as cine-substitution, involves the nucleophile attacking an activated position (e.g., C4), followed by the elimination of the nitro group from an adjacent position (e.g., C3) along with a proton, leading to rearomatization. nih.gov

Chemical Transformations and Derivatization Strategies for 3 Nitro 2 Propoxy Pyridine Derivatives

Functionalization via Amine-Based Reagents

The reaction of 2-alkoxy-3-nitropyridines with amine-based reagents is a fundamental approach to introduce nitrogen-containing substituents. This transformation typically proceeds via nucleophilic aromatic substitution (SNAr), where the alkoxy group at the C-2 position is displaced by the amine nucleophile. The strong electron-withdrawing effect of the nitro group at the C-3 position facilitates this reaction by stabilizing the negatively charged Meisenheimer intermediate.

Primary and secondary amines, both aliphatic and aromatic, can be employed in this reaction. For instance, the reaction of 2-alkoxy-3-nitropyridines with various amines in polar solvents like alcohols, dioxane, or dimethylformamide (DMF) at elevated temperatures leads to the corresponding 2-amino-3-nitropyridine (B1266227) derivatives google.com. The reactivity of the amine nucleophile plays a significant role, with secondary amines generally being more nucleophilic than primary amines masterorganicchemistry.com.

An alternative strategy for introducing an amino group is through oxidative amination. While direct amination of 3-nitropyridine (B142982) often yields a mixture of isomers, specific methods have been developed for regioselective amination. For example, the reaction of 3-nitropyridine with n-butylamine or diethylamine (B46881) can yield 2-alkylamino-5-nitropyridines with high regioselectivity under the right conditions ntnu.no. Although not a direct substitution of the propoxy group, this highlights a method to introduce amino functionalities onto the 3-nitropyridine core.

| Reagent | Product | Reaction Type | Reference |

| Primary/Secondary Amines | 2-(Alkyl/Aryl)amino-3-nitropyridine | Nucleophilic Aromatic Substitution | google.com |

| n-Butylamine | 2-(Butylamino)-5-nitropyridine | Oxidative Amination | ntnu.no |

| Diethylamine | 2-(Diethylamino)-5-nitropyridine | Oxidative Amination | ntnu.no |

Thiolate-Mediated Functionalization and Heteroatom Exchange Reactions

Thiolate anions are effective nucleophiles for the functionalization of 2-alkoxy-3-nitropyridines. Similar to amine-based reagents, thiols can displace the alkoxy group at the C-2 position via an SNAr mechanism. This reaction is a valuable method for the synthesis of 2-(organothio)-3-nitropyridine derivatives, which are important intermediates in medicinal chemistry and materials science.

Studies on 2-R-3-nitropyridines (where R can be an alkyl or vinyl group) have shown that these compounds readily react with thiolate anions to yield substitution products in good yields nih.govmdpi.com. The reaction of 2-methyl-3-nitropyridines with various thiols in the presence of a base like potassium carbonate in a solvent such as DMF leads to the selective formation of 3-(organothio) products, where the nitro group is displaced nih.gov. However, in the case of 2-alkoxy-3-nitropyridines, the alkoxy group is the more probable leaving group.

This heteroatom exchange reaction allows for the introduction of a sulfur linkage, which can be further modified. The resulting thioether can be oxidized to sulfoxides or sulfones, expanding the chemical diversity of the derivatives.

| Reagent | Product | Reaction Type | Reference |

| Alkyl/Aryl Thiols | 2-(Alkyl/Aryl)thio-3-nitropyridine | Nucleophilic Aromatic Substitution | nih.govmdpi.com |

Halogenation and Subsequent Cross-Coupling Methodologies

The introduction of a halogen atom onto the 3-nitro-2-propoxy-pyridine scaffold opens up a vast array of possibilities for further functionalization through cross-coupling reactions. Regioselective halogenation of the pyridine (B92270) ring can be challenging but is a crucial step for accessing a wider range of derivatives. While direct halogenation of 3-nitro-2-propoxy-pyridine is not well-documented, methods for the regioselective halogenation of substituted pyridines exist. For instance, a ring-opening, halogenation, ring-closing sequence has been developed for the 3-selective halogenation of pyridines chemrxiv.org.

Once a halogen atom is introduced, typically at the 4, 5, or 6-position, palladium-catalyzed cross-coupling reactions such as the Suzuki, Stille, and Sonogashira reactions can be employed to form new carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling: This reaction involves the coupling of the halogenated nitropyridine with an organoboron reagent in the presence of a palladium catalyst and a base. It is a versatile method for introducing aryl, heteroaryl, or vinyl substituents.

Stille Coupling: In this reaction, an organotin reagent is coupled with the halogenated nitropyridine, also catalyzed by palladium. Organostannanes are stable to air and moisture, making this a practical synthetic method researchgate.net.

These cross-coupling methodologies are powerful tools for the synthesis of complex molecules with tailored electronic and steric properties.

| Reaction | Reagents | Product | Reference |

| Suzuki Coupling | Aryl/Vinyl boronic acid, Pd catalyst, Base | Aryl/Vinyl substituted nitropyridine | ucmerced.edu |

| Stille Coupling | Aryl/Vinyl stannane, Pd catalyst | Aryl/Vinyl substituted nitropyridine | researchgate.net |

Selective Reduction of the Nitro Group to Amino and Other Nitrogenous Functions

The selective reduction of the nitro group in 3-nitro-2-propoxy-pyridine to an amino group is a key transformation that provides access to 3-amino-2-propoxy-pyridine, a valuable building block for the synthesis of pharmaceuticals and other functional molecules. The challenge lies in achieving chemoselectivity, where the nitro group is reduced without affecting other reducible functional groups that may be present in the molecule.

A variety of reagents and catalytic systems have been developed for the chemoselective reduction of aromatic nitro compounds. These include:

Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel with hydrogen gas is a common and efficient method wikipedia.org.

Metal-Mediated Reductions: Reagents like iron in acidic media (e.g., Fe/HCl or Fe/acetic acid), tin(II) chloride (SnCl₂), or zinc in the presence of an acid are classic methods for nitro group reduction wikipedia.orgyoutube.com.

Transfer Hydrogenation: Using a hydrogen donor like hydrazine (B178648) or formic acid in the presence of a catalyst (e.g., Pd/C or an iron complex) offers a milder alternative to using hydrogen gas organic-chemistry.org.

Borohydride-Based Systems: While sodium borohydride (B1222165) (NaBH₄) itself is generally not strong enough to reduce nitroarenes, its reactivity can be enhanced by the addition of transition metal catalysts jsynthchem.com.

The choice of reducing agent and reaction conditions is crucial for achieving high yields and selectivity, especially in the presence of other sensitive functional groups. The reduction can also be controlled to yield intermediate products like hydroxylamines or nitroso compounds under specific conditions wikipedia.orgnih.gov.

| Reagent/System | Product | Key Features | Reference |

| H₂, Pd/C | 3-Amino-2-propoxy-pyridine | High efficiency, common industrial method | wikipedia.org |

| Fe, HCl/Acetic Acid | 3-Amino-2-propoxy-pyridine | Classic, cost-effective method | youtube.com |

| Hydrazine, Pd/C | 3-Amino-2-propoxy-pyridine | Milder conditions than H₂ gas | organic-chemistry.org |

| SnCl₂, HCl | 3-Amino-2-propoxy-pyridine | Effective for selective reductions | wikipedia.org |

| NaBH₄, Ni(PPh₃)₄ | 3-Amino-2-propoxy-pyridine | Enhanced reactivity of borohydride | jsynthchem.com |

Derivatization for Material Science Applications

The functionalized derivatives of 3-nitro-2-propoxy-pyridine are of significant interest in the field of material science, particularly in the development of nonlinear optical (NLO) materials and functional dyes. The combination of an electron-donating group (like an amino or alkoxy group) and an electron-withdrawing group (the nitro group) on a conjugated π-system like the pyridine ring can lead to molecules with large second-order NLO properties ibm.comnih.gov.

Nonlinear Optical Materials: By introducing various substituents through the chemical transformations described above, the molecular hyperpolarizability (a measure of NLO activity) can be fine-tuned. For example, replacing the propoxy group with an amino group (from section 4.1) or extending the conjugation through cross-coupling reactions (from section 4.3) can significantly enhance the NLO response ibm.commdpi.com. The resulting materials have potential applications in optical data storage, optical switching, and other optoelectronic devices nih.gov.

Functional Dyes: The chromophoric nature of nitropyridine derivatives makes them suitable for the synthesis of dyes. The introduction of different functional groups allows for the tuning of their absorption and emission properties researchgate.netsemanticscholar.org. For example, the amino derivatives obtained from the reduction of the nitro group can be diazotized and coupled with other aromatic compounds to produce a wide range of azo dyes with various colors and properties for applications in textiles, printing, and as functional materials in sensors mdpi.com.

The design and synthesis of these materials often involve a multi-step approach, starting from the 3-nitro-2-propoxy-pyridine scaffold and strategically introducing functional groups to achieve the desired physical and chemical properties.

| Application Area | Key Molecular Feature | Derivatization Strategy | Reference |

| Nonlinear Optics | Donor-Acceptor π-conjugated system | Nucleophilic substitution with amines, Cross-coupling to extend conjugation | ibm.comnih.gov |

| Functional Dyes | Extended π-conjugation, auxochromes | Reduction of nitro group followed by diazotization and coupling | researchgate.netsemanticscholar.org |

Computational and Theoretical Investigations of 3 Nitro 2 Propoxy Pyridine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, molecular geometry, and energy levels, which are crucial for understanding chemical behavior.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. nih.gov For 3-Nitro-2-propoxy-pyridine, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), would be employed to optimize the molecular geometry and analyze its frontier molecular orbitals (FMOs). researchgate.net

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is an important indicator of chemical stability and reactivity. niscpr.res.in A smaller gap suggests the molecule is more reactive. bohrium.com

Table 1: Representative Calculated Electronic Properties for a Nitropyridine System using DFT

| Property | Calculated Value (Illustrative) |

|---|---|

| HOMO Energy | -7.5 eV |

| LUMO Energy | -2.1 eV |

| HOMO-LUMO Gap (ΔE) | 5.4 eV |

| Dipole Moment | 4.2 D |

Note: The values in this table are illustrative and based on typical results for similar nitropyridine compounds. Actual values for 3-Nitro-2-propoxy-pyridine would require specific calculations.

The distribution of electron density within a molecule reveals its reactive sites. A Molecular Electrostatic Potential (MEP) map is a valuable tool derived from DFT calculations that visualizes the electrostatic potential on the molecule's surface. bohrium.com

For 3-Nitro-2-propoxy-pyridine, an MEP map would likely show:

Negative Potential (Red/Yellow): Regions of high electron density, indicating sites susceptible to electrophilic attack. These would be concentrated around the oxygen atoms of the nitro group and the nitrogen atom of the pyridine (B92270) ring.

Positive Potential (Blue): Regions of low electron density, indicating sites for nucleophilic attack. These would be located around the hydrogen atoms and the carbon atom attached to the nitro group.

This analysis helps predict how the molecule will interact with other reagents. For instance, the negative potential on the nitro group's oxygens suggests they could participate in hydrogen bonding or coordinate with electrophiles. The electron-deficient regions on the ring are potential targets for nucleophiles, a reactivity pattern common in nitropyridine chemistry. nih.gov

Molecular Modeling and Dynamics Simulations for Mechanistic Insights

While quantum calculations describe the static properties of a molecule, molecular modeling and dynamics (MD) simulations provide insight into its behavior over time. nih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, allowing researchers to observe conformational changes, solvent interactions, and binding processes.

For 3-Nitro-2-propoxy-pyridine, MD simulations could be used to:

Explore Conformational Flexibility: The propoxy chain is flexible and can adopt various conformations. MD simulations can reveal the most stable conformations and the energy barriers between them, which is crucial for understanding how the molecule might fit into a receptor site.

Study Solvent Effects: The behavior of the molecule can change significantly in different solvents. MD can simulate these interactions, showing how solvent molecules arrange around the solute and affect its properties.

Investigate Binding Mechanisms: If 3-Nitro-2-propoxy-pyridine is being studied as a potential ligand for a biological target (like an enzyme), MD simulations can model the binding process, identify key interactions (e.g., hydrogen bonds, hydrophobic contacts), and estimate the stability of the resulting complex. nih.gov

Quantitative Structure-Reactivity/Property Relationship (QSPR) Studies

Quantitative Structure-Property/Reactivity Relationship (QSPR) studies aim to build mathematical models that correlate a molecule's structural features with its properties or reactivity. These models use molecular descriptors, which are numerical values derived from the molecular structure, often through computational methods.

For a series of related compounds, including 3-Nitro-2-propoxy-pyridine and its analogues, a QSPR study would involve:

Calculating Descriptors: A wide range of descriptors would be calculated for each molecule, such as electronic (e.g., HOMO/LUMO energies, dipole moment), steric (e.g., molecular volume), and topological descriptors. researchgate.net

Developing a Model: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to find a mathematical equation that links the descriptors to an observed property (e.g., reaction rate, binding affinity, or toxicity).

Validation: The model's predictive power is tested using both an internal training set and an external test set of compounds. nih.gov

Successful QSPR models can be used to predict the properties of new, unsynthesized molecules, guiding the design of compounds with desired characteristics.

Investigation of Intramolecular Interactions (e.g., Hydrogen Bonding, Steric Repulsions)

The arrangement of atoms within 3-Nitro-2-propoxy-pyridine leads to specific intramolecular interactions that influence its structure and stability. The most significant interaction is the steric repulsion between the ortho-positioned nitro (-NO₂) and propoxy (-OC₃H₇) groups.

Due to their proximity on the pyridine ring, these two bulky groups cannot easily lie in the same plane as the ring. This steric hindrance forces one or both groups to twist out of the ring's plane. Computational studies on similarly substituted nitroaromatic compounds have shown that such rotation is common and has significant consequences:

Disruption of Conjugation: Twisting the nitro group out of the plane reduces its π-electron conjugation with the pyridine ring. mdpi.com This can affect the molecule's electronic properties, including its color (UV-Vis absorption) and reactivity.

Geometric Changes: The steric strain can lead to slight distortions in the bond angles and bond lengths of the pyridine ring itself.

While there is no potential for classic intramolecular hydrogen bonding in 3-Nitro-2-propoxy-pyridine, weak C-H···O interactions might exist between the propoxy chain and the nitro group's oxygen atoms. These weaker interactions can be identified and characterized using computational methods like Atoms in Molecules (AIM) or Natural Bond Orbital (NBO) analysis. researchgate.netmdpi.com

Table 2: Predicted Intramolecular Interactions and Their Consequences

| Interaction Type | Involved Groups | Predicted Consequence |

|---|---|---|

| Steric Repulsion | 2-propoxy group and 3-nitro group | Twisting of the nitro and/or propoxy group out of the pyridine ring plane. |

| Electronic Effect | Electron-withdrawing -NO₂ and donating -OC₃H₇ | Modulation of the ring's electron density and reactivity. |

| Weak van der Waals | C-H bonds of propoxy chain and O atoms of nitro group | Potential influence on the preferred conformation of the propoxy chain. |

Advanced Spectroscopic and Analytical Research Techniques for Structural and Mechanistic Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic and Conformational Analysis

High-resolution NMR spectroscopy is a cornerstone technique for the structural elucidation of "3-Nitro-2-propoxy-pyridine" in solution. It provides detailed information about the chemical environment of each atom, enabling unambiguous confirmation of the compound's constitution and insights into its dynamic behavior. researchgate.net

Proton (¹H) and Carbon-¹³ (¹³C) NMR:

¹H NMR: The ¹H NMR spectrum would exhibit characteristic signals for the propoxy group's protons (triplet for the terminal methyl, sextet for the central methylene (B1212753), and a triplet for the methylene attached to the oxygen). The aromatic region would show distinct signals for the protons on the pyridine (B92270) ring, with their chemical shifts and coupling patterns being highly sensitive to the electron-withdrawing nitro group and the electron-donating propoxy group.

¹³C NMR: The ¹³C NMR spectrum would complement the proton data, showing distinct resonances for each carbon atom in the propoxy chain and the pyridine ring. The carbon atoms directly attached to the nitro group and the oxygen atom would show significant shifts.

Mechanistic and Conformational Studies: In-situ NMR reaction tracking is a powerful method for visualizing reaction progress in real-time to determine kinetics and mechanisms, including the formation of transient intermediates. researchgate.net Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can be employed to study the spatial proximity of protons. This would be crucial for determining the preferred conformation of the propoxy chain relative to the pyridine ring. For instance, NOESY can reveal through-space interactions between the propoxy protons and the proton at the 6-position of the pyridine ring, helping to define the molecule's three-dimensional structure in solution. researchgate.net The configuration of stereogenic centers in related chiral compounds has been successfully determined using NMR by analyzing the shielding effects of aromatic rings on nearby protons. mdpi.com

Table 1: Predicted ¹H NMR Chemical Shift Ranges for 3-Nitro-2-propoxy-pyridine This table is predictive and based on general principles of NMR spectroscopy.

| Group | Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| Propoxy | -CH₃ | 0.9 - 1.1 | Triplet (t) |

| Propoxy | -CH₂- (central) | 1.7 - 1.9 | Sextet |

| Propoxy | -O-CH₂- | 4.3 - 4.5 | Triplet (t) |

| Pyridine Ring | H-4 | 8.2 - 8.4 | Doublet of doublets (dd) |

| Pyridine Ring | H-5 | 7.1 - 7.3 | Doublet of doublets (dd) |

| Pyridine Ring | H-6 | 8.5 - 8.7 | Doublet of doublets (dd) |

Mass Spectrometry (MS) for Reaction Pathway Elucidation and Product Characterization

Mass spectrometry is a vital tool for determining the molecular weight of "3-Nitro-2-propoxy-pyridine" and for characterizing its reaction products and potential intermediates. By ionizing the molecule and analyzing the mass-to-charge ratio of the resulting ions, MS provides direct evidence of a compound's elemental composition and structural features.

Molecular Ion and Fragmentation:

Molecular Weight Confirmation: High-resolution mass spectrometry (HRMS) can determine the accurate mass of the molecular ion ([M]+ or [M+H]+), allowing for the calculation of its elemental formula with high confidence.

Fragmentation Analysis: In tandem MS (MS/MS), the molecular ion is fragmented, and the masses of the resulting fragments are analyzed. The fragmentation pattern of "3-Nitro-2-propoxy-pyridine" would be expected to show characteristic losses, such as the propoxy group, the nitro group, or elements of the pyridine ring. This data helps to piece together the molecular structure and confirm the identity of reaction products.

Advanced Vibrational Spectroscopy (IR, Raman) in Reaction Monitoring and Functional Group Analysis

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule's functional groups. These methods are essential for functional group identification and for real-time monitoring of chemical reactions. mdpi.comcore.ac.uk

Functional Group Identification: The IR and Raman spectra of "3-Nitro-2-propoxy-pyridine" are dominated by characteristic bands corresponding to its key functional groups.

Nitro (NO₂) Group: This group has two prominent, strong stretching vibrations: an asymmetric stretch typically found around 1550 cm⁻¹ and a symmetric stretch near 1350 cm⁻¹. spectroscopyonline.com A scissoring vibration may also be observed around 850 cm⁻¹. spectroscopyonline.com

Propoxy Group: C-H stretching vibrations from the alkyl chain appear just below 3000 cm⁻¹.

Pyridine Ring: C=C and C=N stretching vibrations within the aromatic ring typically appear in the 1400-1600 cm⁻¹ region.

C-O Ether Linkage: A characteristic C-O stretching band is expected in the 1200-1000 cm⁻¹ range.

The combination of these distinct bands allows for rapid confirmation of the compound's synthesis and purity. nih.gov

Reaction Monitoring: By monitoring the intensity changes of specific vibrational bands over time, researchers can track the consumption of reactants and the formation of products. For instance, in a reaction involving the introduction of the nitro group, the appearance and growth of the characteristic NO₂ stretching bands at ~1550 and ~1350 cm⁻¹ would provide a direct measure of reaction progress. core.ac.uk

Table 2: Characteristic Vibrational Frequencies for 3-Nitro-2-propoxy-pyridine Data compiled from spectroscopic principles and studies on related compounds. spectroscopyonline.comresearchgate.net

| Functional Group | Vibrational Mode | Technique | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|---|

| Nitro (-NO₂) | Asymmetric Stretch | IR, Raman | 1520 - 1560 | Strong |

| Nitro (-NO₂) | Symmetric Stretch | IR, Raman | 1345 - 1385 | Strong |

| Pyridine Ring | C=C, C=N Stretch | IR, Raman | 1400 - 1610 | Medium-Strong |

| Ether (C-O-C) | Asymmetric Stretch | IR | 1200 - 1275 | Strong |

| Alkyl (-CH₃, -CH₂) | C-H Stretch | IR, Raman | 2850 - 2960 | Medium-Strong |

Single Crystal X-ray Diffraction for Elucidating Molecular Architecture and Intermolecular Interactions

Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique provides exact atomic coordinates, from which bond lengths, bond angles, and torsional angles can be calculated with very high precision. nih.govmdpi.com

For "3-Nitro-2-propoxy-pyridine," an X-ray crystal structure would reveal:

Molecular Geometry: The planarity of the pyridine ring and the precise geometry of the propoxy and nitro substituents.

Conformation: The dihedral angle between the plane of the nitro group and the plane of the pyridine ring. In related nitropyridine derivatives, the nitro group can be slightly twisted out of the ring plane due to steric effects or crystal packing forces. nih.govmdpi.com

Intermolecular Interactions: The analysis of the crystal packing would identify non-covalent interactions such as hydrogen bonds (if any), π-π stacking between pyridine rings, and other van der Waals forces that govern the solid-state architecture. researchgate.net This information is crucial for understanding the physical properties of the material.

The structural data obtained from X-ray diffraction serves as a benchmark for validating conformations determined by spectroscopic methods like NMR and computational models. mdpi.com

Chromatographic Techniques (e.g., HPLC) for Reaction Progress Monitoring and Polymorph Characterization

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are indispensable for the separation, purification, and analysis of "3-Nitro-2-propoxy-pyridine."

Reaction Monitoring and Purity Assessment: HPLC is routinely used to monitor the progress of a chemical reaction. By taking aliquots from the reaction mixture over time, the relative concentrations of starting materials, intermediates, and the final product can be quantified. This allows for the optimization of reaction conditions such as temperature, time, and catalyst loading. After synthesis, HPLC is the primary method for assessing the purity of the final compound, with a single, sharp peak indicating a pure substance. researchgate.net

Method Development and Polymorph Analysis: Developing a robust HPLC method involves optimizing the mobile phase composition, stationary phase (e.g., C18 column), flow rate, and detection wavelength (typically guided by UV-Vis spectroscopy). A validated HPLC method can achieve high sensitivity, with limits of detection often in the µg/L range. researchgate.net While HPLC primarily analyzes samples in the liquid phase, it can be an important tool in polymorph studies. It can be used to confirm the chemical purity of different crystalline batches before they are analyzed by solid-state techniques like X-ray diffraction, ensuring that observed differences are due to polymorphism and not impurities.

UV-Vis Spectroscopy for Electronic Transitions and Photophysical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorbance of light in the UV and visible regions of the electromagnetic spectrum. mdpi.com For "3-Nitro-2-propoxy-pyridine," the UV-Vis spectrum is shaped by transitions involving the π-electron system of the pyridine ring and the non-bonding electrons on the nitrogen and oxygen atoms.

The key electronic transitions expected for this molecule include:

π → π* Transitions: These involve the excitation of an electron from a π bonding orbital to a π* anti-bonding orbital within the conjugated pyridine system. These are typically high-intensity absorptions. libretexts.org

n → π* Transitions: These lower-energy transitions involve promoting an electron from a non-bonding orbital (n), such as the lone pair on the pyridine nitrogen, to a π* anti-bonding orbital. libretexts.org These transitions are generally of lower intensity compared to π → π* transitions. libretexts.org

The presence of the nitro and propoxy substituents modifies the energy levels of the molecular orbitals, causing shifts in the absorption maxima (λ_max) compared to unsubstituted pyridine. The nitro group, as a strong electron-withdrawing group, can extend the conjugation and often shifts absorptions to longer wavelengths (a bathochromic shift). Studying these transitions provides fundamental information about the molecule's electronic structure and is a prerequisite for investigating its photophysical properties, such as fluorescence or phosphorescence. researchgate.net

Table 3: Expected Electronic Transitions for 3-Nitro-2-propoxy-pyridine Based on known transitions for pyridine and substituted aromatic systems. libretexts.orglibretexts.org

| Transition Type | Orbitals Involved | Expected Wavelength Region | Relative Intensity |

|---|---|---|---|

| π → π* | HOMO (π) → LUMO (π*) | 200 - 280 nm | High |

| n → π* | HOMO (n) → LUMO (π*) | 270 - 350 nm | Low |

Advanced Applications in Organic Synthesis and Chemical Biology

Development as Sophisticated Building Blocks for Complex Heterocyclic Systems

Substituted pyridines are crucial building blocks for the synthesis of complex heterocyclic systems, many of which are scaffolds for FDA-approved drugs. lifechemicals.com The "3-Nitro-2-propoxy-pyridine" structure contains multiple reactive sites that can be exploited for the construction of polynuclear heterocycles. The nitro group activates the pyridine (B92270) ring for nucleophilic aromatic substitution and can also be reduced to an amino group, which then serves as a handle for subsequent cyclization reactions. rsc.org

Research has demonstrated the utility of 2-substituted-3-nitropyridines in synthesizing fused heterocyclic systems. For instance, 2-phenylthio-3-nitropyridine can be cyclized to form 5H-pyrido[2,3-b] nih.govsemanticscholar.orgbenzothiazine. rsc.org While direct examples involving the 2-propoxy variant are less common in the literature, the underlying chemical principles suggest its utility. The propoxy group, being a weaker leaving group than a thio-group, might require different reaction conditions, but the strategic positioning of the nitro group remains key for enabling cyclization pathways. The diverse reactivity of nitro compounds makes them ideal for creating C-C and C-X bonds, facilitating the assembly of complex molecular frameworks relevant to pharmaceuticals. frontiersin.orgresearchgate.net

Table 1: Potential Heterocyclic Systems Derived from 3-Nitro-2-substituted-pyridine Scaffolds

| Precursor | Reagent/Condition | Resulting Heterocyclic System | Citation |

|---|---|---|---|

| 2-Phenylthio-3-nitropyridine | Triethyl phosphite | 5H-Pyrido[2,3-b] nih.govsemanticscholar.orgbenzothiazine | rsc.org |

| 4-Phenylthio-3-nitropyridine | Triethyl phosphite | 5H-Pyrido[3,4-b] nih.govsemanticscholar.orgbenzothiazine | rsc.org |

Role in Peptide Chemistry and Bioconjugation Strategies

While "3-Nitro-2-propoxy-pyridine" itself is not directly cited in peptide applications, a closely related class of reagents based on the 3-nitro-2-pyridine core, namely 3-nitro-2-pyridinesulfenyl (Npys) compounds, are extensively used and demonstrate the utility of this scaffold. semanticscholar.orgnih.gov The Npys group is instrumental in modern peptide synthesis and bioconjugation.

In peptide synthesis, protecting groups are essential to prevent unwanted side reactions at the reactive side chains of amino acids. biosynth.compeptide.com The 3-nitro-2-pyridinesulfenyl (Npys) group is a versatile protecting group, particularly for the thiol function of cysteine. semanticscholar.orgnih.gov

The Npys group exhibits orthogonal stability; it is resistant to acidic conditions like trifluoroacetic acid (TFA) and even strong acids like HF, which are commonly used to cleave peptides from solid-phase resins. semanticscholar.orgnih.gov However, it can be selectively removed under mild conditions using nucleophiles or reducing agents like tri-n-butylphosphine, without affecting other protecting groups. nih.govsemanticscholar.org This allows for precise, directed chemical modifications. For example, researchers have used an orthogonal protection strategy employing both Fmoc and Npys groups on the epsilon-amino functions of different lysine (B10760008) residues within a single peptide, enabling the selective introduction of different peptide chains at specific, addressable sites. nih.gov

Table 2: Properties of the Npys Protecting Group in Peptide Synthesis

| Property | Description | Citation |

|---|---|---|

| Function | Protects thiol groups (cysteine) and amino groups (lysine). | nih.govsemanticscholar.org |

| Stability | Stable towards strong acids (TFA, HCl, HF). | semanticscholar.orgnih.gov |

| Cleavage | Removed by nucleophiles (e.g., 2-mercaptopyridine-N-oxide) or reducing agents (e.g., tri-n-butylphosphine). | nih.govsemanticscholar.org |

| Orthogonality | Can be used alongside other common protecting groups like Fmoc and Boc for selective deprotection. | nih.gov |

Beyond simple protection, the Npys group serves a dual role as a thiol-activating agent that facilitates the regioselective formation of disulfide bonds. nih.govnih.gov Disulfide bonds are critical for stabilizing the three-dimensional structures of many peptides and proteins. nih.gov

A cysteine residue protected with an Npys group, Cys(Npys), is activated. It can react selectively and rapidly with a free thiol group from another cysteine residue to form an intramolecular or intermolecular disulfide bond. semanticscholar.orgnih.gov This process releases 3-nitro-2-thiopyridone, which can be monitored spectrophotometrically to quantify the reaction progress. nih.gov This strategy has been successfully applied to solid-phase disulfide ligation for the synthesis of complex cyclic peptides like oxytocin. nih.govresearchgate.net Furthermore, novel water-soluble reagents derived from this scaffold, such as methyl 3-nitro-2-pyridinesulfenate (Npys-OMe), have been developed to act as mild oxidizing agents that induce efficient intramolecular disulfide bond formation in aqueous conditions. nih.govresearchgate.net

Exploration as Fluorescent Probes and Components in Optoelectronic Materials

The development of fluorescent probes is a significant area of research for visualizing biological processes. thno.orgresearchgate.net While unsubstituted 2-aminopyridine (B139424) is known to have a high quantum yield, the properties of substituted pyridines can be tuned for specific applications. mdpi.com The "3-Nitro-2-propoxy-pyridine" scaffold contains features relevant to the design of fluorescent probes. The nitro group is a strong electron-withdrawing group that can act as a fluorescence quencher. This property is the basis for "profluorescent" probes, where the fluorescence is initially 'off' and is turned 'on' upon reaction with a specific analyte that chemically transforms or removes the nitro group. researchgate.net

Although direct application of "3-Nitro-2-propoxy-pyridine" as a fluorescent probe is not documented, its structure is analogous to scaffolds used in probe design. For example, probes for detecting specific reactive oxygen species often rely on the oxidative cleavage of a recognition site, which restores the fluorescence of a fluorophore. thno.org The reduction of the nitro group on the pyridine ring to an amino group would drastically alter the electronic properties and could lead to a significant change in fluorescence, a mechanism that could be exploited for developing probes for reductive environments.

Application in Catalysis and Reaction Development (e.g., as ligands or promoters)

Pyridine derivatives are exceptionally common ligands in coordination chemistry and homogeneous catalysis. nih.gov The nitrogen atom's lone pair of electrons allows it to coordinate to a wide variety of metal ions, and its electronic properties can be finely tuned by substituents on the ring. nih.gov Electron-donating or -withdrawing groups on the pyridine ligand can significantly alter the physicochemical properties and catalytic activity of the resulting metal complex. nih.gov

The "3-Nitro-2-propoxy-pyridine" molecule could serve as a ligand for transition metal catalysts. The strong electron-withdrawing nature of the nitro group would decrease the basicity of the pyridine nitrogen, potentially stabilizing metal centers in lower oxidation states. Palladium(II) complexes with substituted pyridine ligands have been shown to be effective precatalysts in cross-coupling reactions like the Suzuki-Miyaura and Heck reactions. nih.gov Similarly, amino-pyridine iron(II) complexes are used in atom transfer radical polymerization (ATRP), where ligand optimization is key to catalyst activity. nsf.gov While specific catalytic applications of "3-Nitro-2-propoxy-pyridine" are not reported, its structure fits the profile of a tunable ligand that could be explored in the development of new catalytic systems.

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of pyridine (B92270) derivatives is a cornerstone of pharmaceutical and materials science, with approximately 20% of the top 200 drugs featuring a pyridine-based component. vcu.edu However, traditional methods for synthesizing nitropyridines can be inefficient and environmentally taxing, often resulting in low yields. vcu.eduresearchgate.net Future research will focus on creating more sustainable and efficient synthetic routes.

Key research avenues include:

Green Chemistry Protocols: There is a growing emphasis on developing environmentally benign synthesis methods. nih.gov This includes the use of greener solvents, microwave-assisted synthesis, and one-pot multicomponent reactions that reduce waste and energy consumption. nih.govresearchgate.netnih.gov For instance, synthesizing pyridines from renewable resources like glycerol (B35011) and ammonia (B1221849) via thermo-catalytic processes over zeolite catalysts represents a significant step towards sustainability. rsc.org

Novel Catalytic Systems: The development of new catalysts can significantly improve the efficiency and selectivity of pyridine synthesis. This includes exploring metal-free oxidative cyclization processes and novel diboration/6π-electrocyclization strategies to create functionalized pyridine building blocks. researchgate.netresearchgate.net

Efficient Nitration Techniques: Direct nitration of the pyridine ring is often challenging. researchgate.net A promising method involves the reaction of pyridine with dinitrogen pentoxide (N₂O₅) to form an N-nitropyridinium ion, which then rearranges to yield 3-nitropyridine (B142982). researchgate.net Future work could focus on optimizing and broadening the scope of such milder, higher-yield nitration procedures for variously substituted pyridines.

A comparative table of synthetic approaches is presented below.

| Methodology | Key Features | Advantages |

| Multicomponent Reactions | One-pot synthesis forming multiple bonds. researchgate.net | High efficiency, reduced waste, simplicity. researchgate.net |

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. nih.gov | Shorter reaction times, higher yields, pure products. nih.gov |

| Thermo-catalytic Conversion | Use of renewable feedstocks like glycerol. rsc.org | Sustainable production from non-petroleum sources. rsc.org |

| N₂O₅ Nitration | Formation and rearrangement of an N-nitropyridinium ion. researchgate.net | Higher yields for β-nitropyridines compared to traditional methods. researchgate.netrsc.org |

Deeper Mechanistic Understanding of Complex Chemical Transformations

A thorough understanding of reaction mechanisms is crucial for optimizing existing transformations and discovering new ones. For nitropyridines, several reactions warrant deeper mechanistic investigation.

Nitration Mechanism: The nitration of pyridine with N₂O₅ does not follow a typical electrophilic aromatic substitution pathway. Instead, it is proposed to proceed through the formation of N-nitropyridinium nitrate (B79036), followed by the creation of dihydropyridine (B1217469) intermediates and a subsequent researchgate.netresearchgate.net sigmatropic shift of the nitro group to the 3-position. researchgate.netrsc.orgrsc.org Further experimental and computational studies are needed to fully elucidate the intermediates and transition states involved, especially for substituted pyridines where regioselectivity is a key concern.

Vicarious Nucleophilic Substitution (VNS): The VNS reaction is a powerful tool for C-H functionalization of electron-deficient aromatics like nitropyridines. acs.org Mechanistic studies using Density Functional Theory (DFT) calculations have provided insights into the addition of carbanions to the nitroarene ring and the subsequent elimination step. researchgate.net For example, studies have shown that steric hindrance can prevent the elimination step, leading to the isolation of stable Meisenheimer-type adducts instead of the desired alkylated product. acs.org A deeper understanding could allow for the rational design of reactants to overcome such limitations.

Exploration of New Chemical Reactivity Profiles and Derivatization Pathways

3-Nitro-2-propoxy-pyridine serves as a versatile chemical scaffold. The electron-withdrawing nitro group activates the pyridine ring, making it susceptible to nucleophilic aromatic substitution, while also providing a handle for further chemical modification. mdpi.comalchempharmtech.com

Future research should focus on:

Novel C-H Functionalization: Beyond established methods like VNS, exploring new catalytic systems for direct C-H functionalization at other positions on the nitropyridine ring would open up new avenues for creating diverse derivatives.

Cross-Coupling Reactions: The development of novel cross-coupling reactions involving nitropyridine substrates would enable the efficient formation of carbon-carbon and carbon-heteroatom bonds, providing access to complex molecules that are otherwise difficult to synthesize.

Transformations of the Nitro Group: The nitro group itself is a versatile functional group. Its reduction to an amino group provides a key intermediate for the synthesis of a wide range of fused heterocyclic systems and other derivatives. Exploring a broader range of selective reduction methods and subsequent derivatization reactions of the resulting amino group is a promising area of research.

Integration with Flow Chemistry and Automated Synthesis Approaches

Modern synthesis technologies offer significant advantages in terms of safety, efficiency, and scalability. nih.gov

Automated Synthesis: Automated synthesis platforms combined with high-throughput experimentation can accelerate the discovery of new lead compounds in drug discovery. researchgate.net By integrating the synthesis of 3-Nitro-2-propoxy-pyridine into automated workflows, vast libraries of derivatives can be rapidly generated and screened for biological activity, significantly speeding up the drug development process.

| Technology | Application to Nitropyridine Synthesis | Key Benefits |

| Flow Chemistry | Nitration and other hazardous/exothermic reactions. europa.eu | Enhanced safety, improved heat/mass transfer, scalability, reproducibility. nih.gov |

| Automated Synthesis | High-throughput synthesis of derivative libraries. researchgate.net | Accelerated discovery of novel compounds, rapid screening. researchgate.net |

Computational Design and Prediction of Novel Nitropyridine Derivatives and their Reactivity

Computational chemistry has become an indispensable tool in modern chemical research, enabling the design of novel molecules and the prediction of their properties and reactivity before they are synthesized in the lab. researchgate.net

Predictive Reactivity Models: DFT calculations and other quantum chemical methods can be used to model reaction pathways, calculate activation energies, and predict the regioselectivity of reactions involving nitropyridines. researchgate.net This allows researchers to screen potential reactions in silico and focus experimental efforts on the most promising candidates.

Design of Bioactive Molecules: Computational tools like molecular docking and molecular dynamics simulations are widely used to design new drug candidates. nih.govrsc.org These methods can be used to design novel derivatives of 3-Nitro-2-propoxy-pyridine that are predicted to bind to specific biological targets, such as enzymes or receptors. nih.govnih.govdrugbank.com This rational design approach can significantly improve the efficiency of identifying new therapeutic agents. By combining computational design with automated synthesis and high-throughput screening, the cycle of designing, synthesizing, and testing new compounds can be dramatically accelerated.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.